![molecular formula C16H14FN3O B2719062 (2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1904200-95-8](/img/structure/B2719062.png)
(2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a pyrimidine ring, and a cycloheptane ring. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the fluorophenyl group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the fluorophenyl group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the fluorophenyl group might be reactive towards nucleophilic substitution, while the pyrimidine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its polarity .Scientific Research Applications
Development of Solution Formulations for Poorly Water-Soluble Compounds
Research on developing precipitation-resistant solution formulations for poorly water-soluble compounds, like "Compound A", highlights the importance of solubilized formulations for achieving higher plasma concentrations in vivo, which could be relevant for enhancing the bioavailability of structurally complex compounds (Burton et al., 2012).
Discovery and Synthesis of Clinical Candidates
The development of a dipolar cycloaddition reaction to access novel P2X7 antagonists, which involves complex cyclic structures similar to the query compound, underscores the potential for discovering new therapeutic agents. This research resulted in the identification of a clinical candidate for the treatment of mood disorders, showcasing the pathway from synthetic innovation to clinical application (Chrovian et al., 2018).
Crystal Structure and DFT Study
Investigations into the crystal structure and DFT studies of boric acid ester intermediates provide a foundation for understanding the physicochemical properties of complex compounds. Such studies are crucial for the rational design of new materials or active pharmaceutical ingredients (Huang et al., 2021).
Novel Derivatives as Serotonin Receptor Agonists
Research into novel derivatives of 2-pyridinemethylamine as selective serotonin receptor agonists demonstrates the therapeutic potential of structurally intricate compounds. This work highlights the development of compounds with enhanced oral activity, offering insights into designing molecules with specific receptor targets (Vacher et al., 1999).
Synthesis and Antibacterial Activity
The synthesis of tetracyclic quinolone antibacterials incorporating a thiazolopyrazine structure points to the exploration of novel antibacterial agents. Such research emphasizes the role of chemical synthesis in addressing resistance to existing antibiotics (Inoue et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-fluorophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-4-2-1-3-11(13)16(21)20-10-5-6-15(20)12-8-18-9-19-14(12)7-10/h1-4,8-10,15H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYOZLWPGZVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone |
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